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Compound of Interest

Compound Name: 2'',3''-Dihydroochnaflavone

Cat. No.: B15495376 Get Quote

In the landscape of biflavonoid research, 2'',3''-Dihydroochnaflavone has emerged as a

molecule of interest, demonstrating a range of biological activities. This guide provides a

comparative analysis of its performance against other notable biflavonoids, supported by

experimental data, to assist researchers and drug development professionals in their

evaluation of this compound.

Quantitative Bioactivity Comparison
The following table summarizes the available quantitative data comparing the cytotoxic and

antimalarial activities of 2'',3''-Dihydroochnaflavone with other biflavonoids. The data is

presented as Total Growth Inhibition (TGI) for cytotoxicity and the half-maximal inhibitory

concentration (IC₅₀) for antimalarial activity.

Compound
Cytotoxicity (TGI, µM) vs.
UACC62 (Melanoma)

Antimalarial Activity (IC₅₀,
µM) vs. Plasmodium
falciparum (FCR-3,
Chloroquine-resistant)

2'',3''-Dihydroochnaflavone - 61.86[1][2]

Ochnaflavone 12.91[1][2] 17.25[1][2]

Lophirone A 26.23[1][2] 29.78[1][2]

Lophirone C 11.67[1][2] 35.31[1][2]
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Note: A lower value indicates higher potency.

Antiparasitic Activity against Trypanosoma cruzi
Beyond its cytotoxic and antimalarial effects, 2'',3''-Dihydroochnaflavone has demonstrated

notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Studies have shown its effectiveness against both the amastigote and trypomastigote forms of

the parasite, and it has been observed to inhibit the parasite's ability to invade host cells.[3]

Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxic activity of the biflavonoids was determined using the Sulforhodamine B (SRB)

assay.[4][5][6][7][8]

Methodology:

Cell Plating: Human cancer cell lines (e.g., UACC62 melanoma) were seeded in 96-well

microtiter plates at a density of 5 x 10³ to 2 x 10⁴ cells per well and incubated for 24 hours.

Compound Treatment: The cells were treated with various concentrations of the test

compounds and incubated for 48 hours.

Cell Fixation: The cells were fixed in situ by the gentle addition of 50 µL of cold 50% (w/v)

trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

Staining: The plates were washed five times with deionized water and air-dried.

Subsequently, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well,

and the plates were incubated for 30 minutes at room temperature.

Washing: Unbound dye was removed by washing five times with 1% (v/v) acetic acid. The

plates were then air-dried.

Solubilization and Absorbance Measurement: The bound stain was solubilized with 200 µL of

10 mM Tris base solution. The absorbance was read at 515 nm using a microplate reader.

The Total Growth Inhibition (TGI) was calculated as the drug concentration resulting in a total

growth inhibition of the treated cells.
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Antimalarial Assay (in vitro SYBR Green I-based Assay)
The in vitro antiplasmodial activity was evaluated against chloroquine-resistant strains of

Plasmodium falciparum (e.g., FCR-3) using the SYBR Green I-based fluorescence assay.[9]

[10][11][12][13]

Methodology:

Parasite Culture:P. falciparum was cultured in human erythrocytes in RPMI-1640 medium

supplemented with 10% human serum.

Drug Plate Preparation: The test compounds were serially diluted in 96-well plates.

Assay Initiation: A synchronized parasite culture (primarily ring stage) was added to the wells

to achieve a final hematocrit of 2% and a parasitemia of 0.5%.

Incubation: The plates were incubated for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and

90% N₂.

Lysis and Staining: After incubation, the cells were lysed, and the parasite DNA was stained

with SYBR Green I dye.

Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence

plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

Data Analysis: The IC₅₀ values were calculated by a nonlinear regression analysis of the

dose-response curves.

Antiparasitic Assay (Trypanosoma cruzi Intracellular
Amastigote Assay)
The activity against the intracellular amastigote form of T. cruzi is a key indicator of potential

therapeutic efficacy.[14][15][16][17][18]

Methodology:

Host Cell Infection: Host cells (e.g., L6 rat skeletal myoblasts) were seeded in 96-well plates

and infected with trypomastigotes of T. cruzi.
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Compound Treatment: After allowing for parasite invasion, the extracellular parasites were

removed, and the infected cells were treated with various concentrations of the test

compounds.

Incubation: The plates were incubated for 48-72 hours to allow for the intracellular replication

of amastigotes.

Fixation and Staining: The cells were fixed and stained with a DNA-binding fluorescent dye

(e.g., Hoechst 33342 or DAPI) to visualize both the host cell nuclei and the parasite

kinetoplasts.

Imaging and Analysis: The plates were imaged using a high-content imaging system. The

number of intracellular amastigotes and host cells were automatically counted.

Data Analysis: The inhibitory concentration (e.g., IC₅₀) was determined by quantifying the

reduction in the number of amastigotes in treated wells compared to untreated controls.

Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many biflavonoids, including those structurally related to 2'',3''-
Dihydroochnaflavone, are often attributed to the induction of apoptosis. Ochnaflavone, for

instance, has been shown to induce cell cycle arrest and apoptosis in human colon cancer

cells.[19] This process is typically mediated through the intrinsic (mitochondrial) and/or extrinsic

(death receptor) pathways.

A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to

mitochondrial outer membrane permeabilization, the release of cytochrome c, and the

subsequent activation of caspases, which are the executioners of apoptosis.

Below is a diagram illustrating a generalized signaling pathway for biflavonoid-induced

apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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